(3-Ethynyl-phenyl)-morpholin-4-yl-methanone
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Overview
Description
(3-Ethynyl-phenyl)-morpholin-4-yl-methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an ethynyl group attached to a phenyl ring, which is further connected to a morpholin-4-yl-methanone moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-phenyl)-morpholin-4-yl-methanone typically involves multi-step organic reactions. One common method starts with the preparation of 3-ethynylbenzaldehyde, which is then subjected to a condensation reaction with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions
(3-Ethynyl-phenyl)-morpholin-4-yl-methanone undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the morpholin-4-yl-methanone moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
(3-Ethynyl-phenyl)-morpholin-4-yl-methanone has been explored for its applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (3-Ethynyl-phenyl)-morpholin-4-yl-methanone exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The ethynyl group can participate in covalent bonding with target proteins, while the morpholin-4-yl-methanone moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative with a similar ethynyl-phenyl structure, used as an anticancer agent.
Gefitinib: Another quinazoline derivative with structural similarities, also used in cancer therapy.
Uniqueness
(3-Ethynyl-phenyl)-morpholin-4-yl-methanone is unique due to its combination of an ethynyl group and a morpholin-4-yl-methanone moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(3-ethynylphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-11-4-3-5-12(10-11)13(15)14-6-8-16-9-7-14/h1,3-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTOLQKHQZYNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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